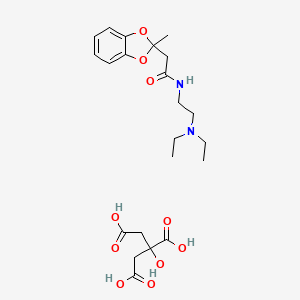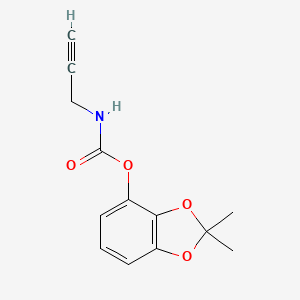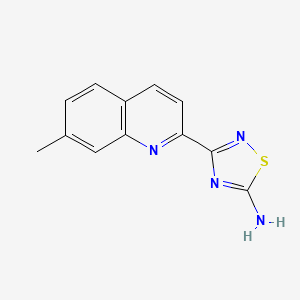
3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-methylquinoline-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone, which is then cyclized to yield the desired thiadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up with appropriate adjustments in reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The exact mechanism of action of 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to the inhibition of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Quinoline derivatives: Compounds like 2-methylquinoline and 6-methoxyquinoline share structural similarities with 3-(7-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 5-phenyl-1,3,4-thiadiazole are structurally related.
Uniqueness: this compound is unique due to the combination of the quinoline and thiadiazole rings, which imparts distinct electronic and steric properties. This unique structure contributes to its potential biological activities and makes it a valuable compound for further research and development .
特性
分子式 |
C12H10N4S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
3-(7-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H10N4S/c1-7-2-3-8-4-5-9(14-10(8)6-7)11-15-12(13)17-16-11/h2-6H,1H3,(H2,13,15,16) |
InChIキー |
CPGQNJAUJAZDHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


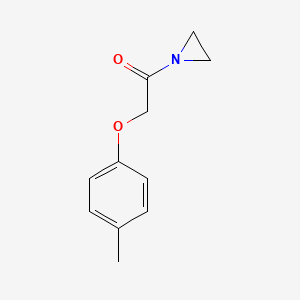

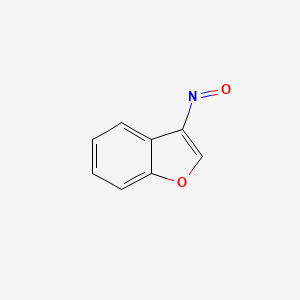
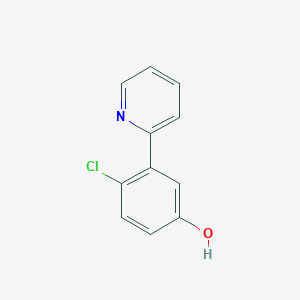
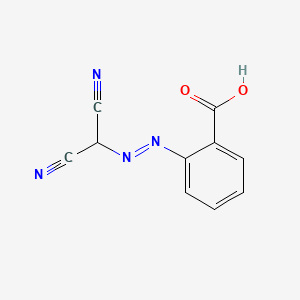
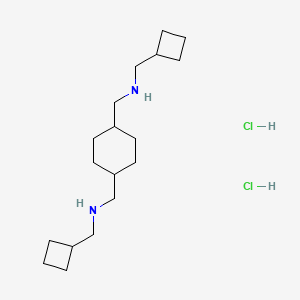
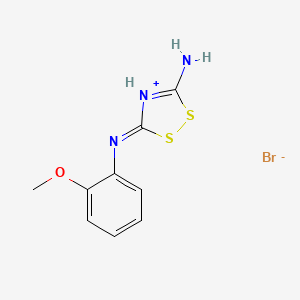
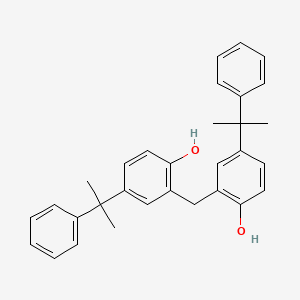

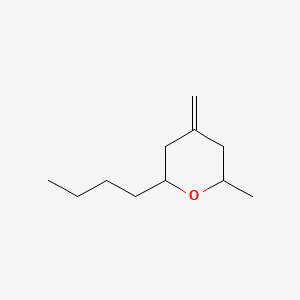
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
